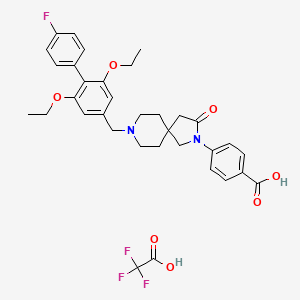
SSTR5 antagonist 2 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SSTR5 antagonist 2 TFA is a highly potent, orally active, and selective antagonist of somatostatin receptor subtype 5 (SSTR5). This compound has shown potential in the treatment of type 2 diabetes mellitus by enhancing glucose-induced glucagon-like peptide-1 (GLP-1) secretion .
準備方法
The synthesis of SSTR5 antagonist 2 TFA involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
SSTR5 antagonist 2 TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
科学的研究の応用
SSTR5 antagonist 2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of somatostatin receptor antagonists.
Biology: Employed in research to understand the role of SSTR5 in various biological processes, such as hormone secretion and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes mellitus by enhancing GLP-1 secretion and improving glycemic control.
Industry: Utilized in the development of new drugs targeting SSTR5 for various medical conditions .
作用機序
SSTR5 antagonist 2 TFA exerts its effects by selectively binding to and inhibiting the activity of somatostatin receptor subtype 5 (SSTR5). This inhibition leads to an increase in glucose-induced GLP-1 secretion, which in turn enhances insulin secretion and improves glycemic control. The molecular targets involved include the SSTR5 receptor and the downstream signaling pathways that regulate GLP-1 secretion .
類似化合物との比較
SSTR5 antagonist 2 TFA is unique in its high potency, oral activity, and selectivity for SSTR5. Similar compounds include:
SSTR5 antagonist 1: An earlier version with lower potency and selectivity.
SCO-240:
Compared to these compounds, this compound demonstrates enhanced potency, subtype selectivity, and minimal off-target activities, making it a promising candidate for further research and development .
特性
分子式 |
C34H36F4N2O7 |
|---|---|
分子量 |
660.7 g/mol |
IUPAC名 |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H35FN2O5.C2HF3O2/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;3-2(4,5)1(6)7/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);(H,6,7) |
InChIキー |
VFUWYNPQDXMVOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


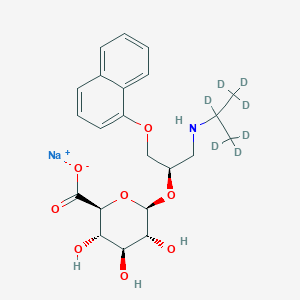
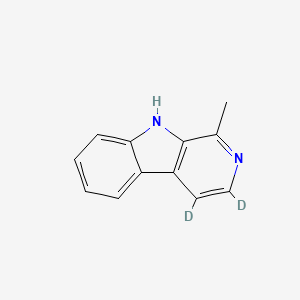

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)

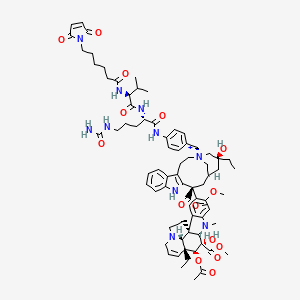


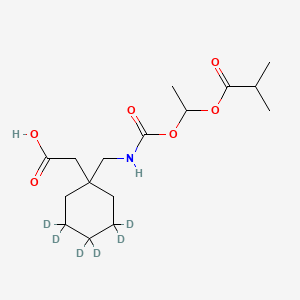
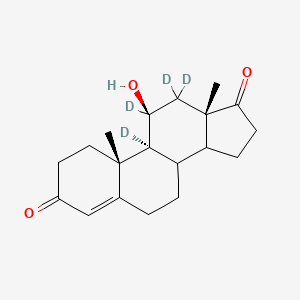
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
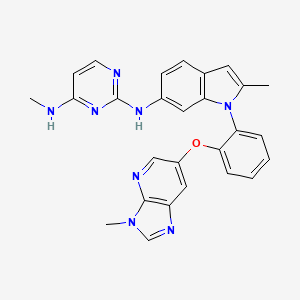
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)

